

# An In-depth Technical Guide to 4-Azidobenzonitrile: Chemical Properties, Structure, and Applications

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## Compound of Interest

Compound Name: 4-Azidobenzonitrile

Cat. No.: B1268391

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and key applications of **4-azidobenzonitrile**. It is intended to serve as a technical resource for professionals in the fields of chemical research, drug discovery, and materials science. The document details the physicochemical characteristics of the compound, outlines its primary uses in "click chemistry" and photoaffinity labeling, and provides representative experimental protocols for its synthesis and application.

## Core Chemical Properties and Structure

**4-Azidobenzonitrile** is an aromatic organic compound featuring both a nitrile ( $-C\equiv N$ ) and an azide ( $-N_3$ ) functional group attached to a benzene ring at para positions. This bifunctional nature makes it a valuable reagent in various chemical transformations.

The key identifiers and physicochemical properties of **4-azidobenzonitrile** are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-azidobenzonitrile	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	144.13 g/mol	<a href="#">[1]</a>
CAS Number	18523-41-6	<a href="#">[1]</a>
SMILES	C1=CC(=CC=C1C#N)N=[N+]= [N-]	<a href="#">[1]</a>
InChI Key	YURUKVUJGYBZDU- UHFFFAOYSA-N	<a href="#">[1]</a>
Physical Form	Solid	
Melting Point	Data not readily available	
Boiling Point	Data not readily available	
Solubility	Soluble in many organic solvents	

While specific spectra for **4-azidobenzonitrile** are not readily available in the provided search results, the following table outlines the expected characteristic signals based on the functional groups present and data from analogous benzonitrile compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Spectroscopic Technique	Expected Characteristic Signals
<sup>1</sup> H NMR	Aromatic protons would appear as two doublets in the $\delta$ 7.0-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring.[2]
<sup>13</sup> C NMR	Aromatic carbons would resonate in the $\delta$ 110-150 ppm range. The carbon of the nitrile group would appear downfield, typically $>115$ ppm. The carbon attached to the azide group would also be distinct.[2]
IR Spectroscopy	- Strong, sharp absorption for the azide (-N <sub>3</sub> ) asymmetric stretch around 2100-2150 cm <sup>-1</sup> .- Sharp, medium intensity absorption for the nitrile (-C≡N) stretch around 2220-2260 cm <sup>-1</sup> .- C-H stretches for the aromatic ring just above 3000 cm <sup>-1</sup> .[5][6]
Mass Spectrometry	The molecular ion peak (M <sup>+</sup> ) would be observed at m/z = 144. A characteristic fragment would be the loss of N <sub>2</sub> (28 Da) from the azide group, resulting in a peak at m/z = 116.[1]

## Key Applications and Methodologies

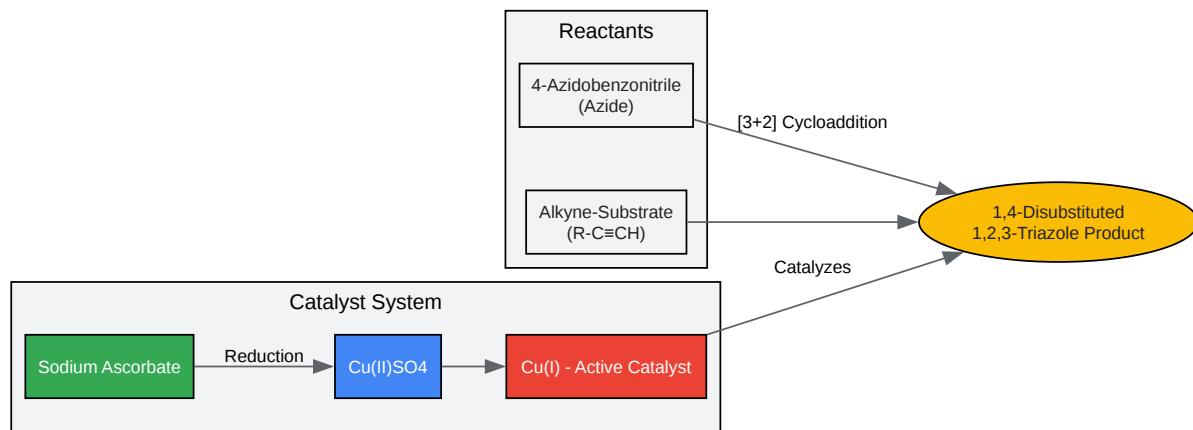
**4-Azidobenzonitrile** is a versatile building block primarily utilized in two major areas of chemical biology and drug discovery: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and photoaffinity labeling.

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and simple to perform.[7] The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole is the most prominent example of a click reaction.[8][9] In this context, **4-azidobenzonitrile** serves as the azide-containing component, enabling the modular connection of the cyanophenyl moiety to a wide array of alkyne-functionalized molecules, including biomolecules, polymers, and surfaces.[10][11]

## Representative Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general representation for the synthesis of a 1,2,3-triazole using **4-azidobenzonitrile**.

- Reagents & Solvents:
  - **4-Azidobenzonitrile** (1.0 eq)
  - Alkyne-containing substrate (1.0 eq)
  - Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ ) (0.05 - 0.1 eq)
  - Sodium ascorbate (0.1 - 0.2 eq)
  - Solvent: A mixture of t-butanol and water (1:1) or other suitable solvents like DMF or DMSO.
- Procedure: a. Dissolve **4-azidobenzonitrile** and the alkyne-containing substrate in the chosen solvent system in a reaction vessel. b. In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate. c. Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst *in situ*.<sup>[7]</sup> d. Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. e. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). f. Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine. g. The crude product is then purified by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.<sup>[12]</sup>



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

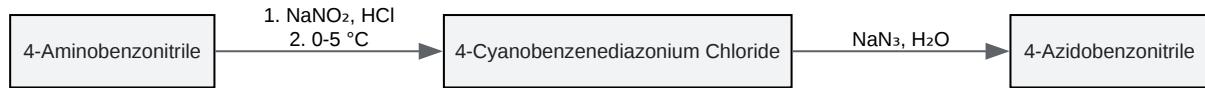
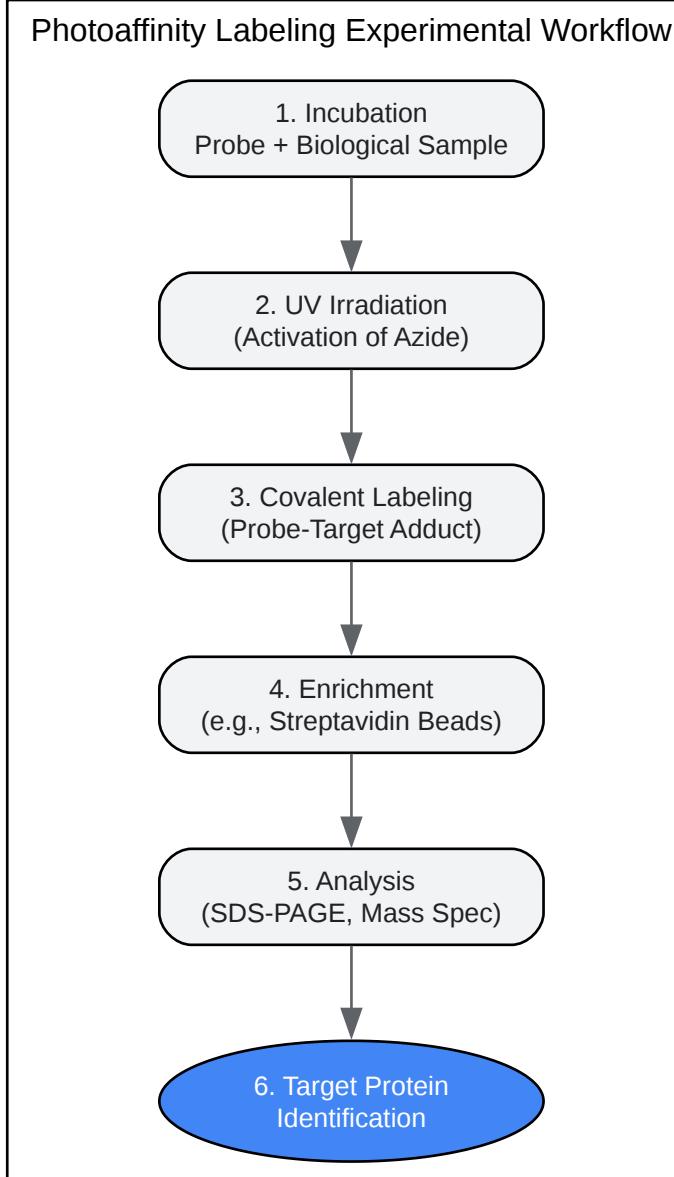
Photoaffinity labeling (PAL) is a powerful technique used to identify and study non-covalent interactions, particularly between small molecules and their protein targets.[13][14][15] A photoaffinity probe contains a photoreactive group that, upon irradiation with UV light, generates a highly reactive intermediate capable of forming a covalent bond with nearby molecules.[14]

The aryl azide group in **4-azidobenzonitrile** is an excellent photoreactive moiety.[13] Upon UV irradiation (typically >254 nm), it loses a molecule of dinitrogen (N<sub>2</sub>) to form a highly reactive singlet nitrene. This nitrene can then undergo a variety of reactions, including insertion into C-H or O-H bonds, or addition to double bonds, thereby covalently labeling interacting biomolecules.[16] This makes **4-azidobenzonitrile** a useful parent structure for designing photoaffinity probes to investigate drug-target interactions.[17]

#### Representative Experimental Protocol: Photoaffinity Labeling Workflow

This protocol outlines a general workflow for using a **4-azidobenzonitrile**-derived probe to identify protein targets.

- Probe Incubation: a. A biological sample (e.g., cell lysate, purified protein, or live cells) is incubated with the photoaffinity probe derived from **4-azidobenzonitrile**. The probe is often tagged with a reporter group, such as biotin or a fluorescent dye, for later detection. b. The incubation is carried out under conditions that allow for the non-covalent binding of the probe to its target protein(s). A control sample without the probe or with a non-photoreactive analog should be run in parallel.
- UV Irradiation: a. The sample is irradiated with UV light at a suitable wavelength (e.g., 254 nm, 302 nm, or 365 nm) to activate the azide group. b. The irradiation time is optimized to maximize covalent labeling while minimizing damage to the biological sample. This step is performed on ice to reduce heat-induced artifacts.
- Target Enrichment and Identification: a. If the probe contains a biotin tag, the covalently labeled proteins are enriched from the complex mixture using streptavidin-coated beads. b. The enriched proteins are washed to remove non-specifically bound proteins. c. The captured proteins are eluted from the beads and separated by SDS-PAGE.
- Analysis: a. Labeled proteins can be visualized by in-gel fluorescence (if a fluorescent tag was used) or by Western blotting against the reporter tag. b. For protein identification, the protein bands of interest are excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by mass spectrometry (LC-MS/MS). The identified proteins are the potential targets of the probe.



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